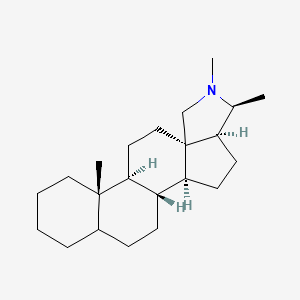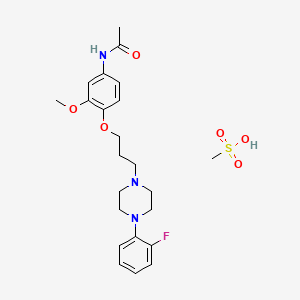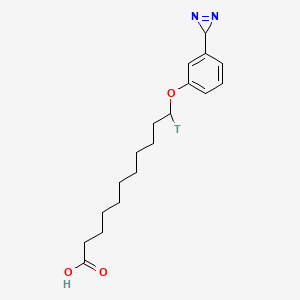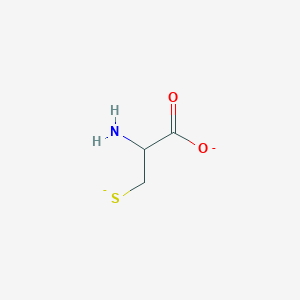
Cysteinate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cysteinate(2-) is an alpha-amino-acid anion. It is a conjugate base of a cysteinate(1-).
Scientific Research Applications
Biochemical Functionality and Redox Biology
Cysteinate(2-) is known for its significant biochemical functionality, particularly in proteins. It's one of the least abundant amino acids but plays a crucial role in functional sites within proteins due to the unique chemistry of its thiol or thiolate group. This group imparts specialized properties like nucleophilicity, high-affinity metal binding, and the ability to form disulfide bonds. The redox potential and pKa of cysteinate(2-) are essential for understanding its biochemical roles in cellular processes and signal transduction (Poole, 2015).
Proteomics and Reactivity Profiling
Quantitative reactivity profiling has been utilized to predict the function of cysteinate(2-) in proteomes. The intrinsic reactivity of cysteine residues is profiled to understand their diverse biochemical functions such as catalysis and oxidative modification. This method has helped identify hyper-reactive cysteines in proteins of uncharacterized functions, revealing their involvement in crucial biological processes like iron-sulphur protein biogenesis (Weerapana et al., 2010).
Bioimaging and Nanoparticles
Cysteine-modified rare-earth up-converting nanoparticles have been developed for bioimaging applications. Cysteine's strong affinity for cells enhances the water-solubility, biocompatibility, and emission properties of these nanoparticles, making them suitable for in vitro and in vivo imaging of cells and living organisms (Wei et al., 2014).
Coordination Chemistry and [4Fe–4S] Clusters
Cysteinate(2-) is critical in coordinating [4Fe–4S] clusters in proteins and enzymes, a fundamental aspect of life's emergence theories. Computational studies have evaluated how the length of its side chain influences [Fe–S] cluster binding and stability, underscoring the natural selection of cysteinate(2-) through coordination chemistry (Szilagyi et al., 2019).
Chain Transfer Activity in Biological Systems
The thiol group in cysteine, including cysteinate(2-), has been studied for its prooxidative chain transfer activity. This property has influenced its biological distribution and is linked to the "cysteine anomaly", where it is underrepresented in certain biological domains, potentially due to the rapid formation of thiyl radicals in hydrophobic phases, affecting protein and DNA integrity (Kunath et al., 2020).
Redox Proteomics and Differential Alkylation
Cysteinate(2-) is one of the most reactive amino acids in redox proteomics, playing a role in crucial cellular processes. Differential alkylation-based proteomics methods have been developed to study cysteinate(2-) modifications like S-nitrosylation and S-sulfenylation, which are important in redox signaling (Wojdyla & Rogowska-Wrzesińska, 2015).
Applications in Nanotechnology and Sensing
Cysteinate(2-) has been explored for its potential in nanotechnology and sensing applications. Its unique properties have been utilized in creating sensitive and selective probes for biological and chemical analyses, such as the ultrasensitive determination of cysteine on MnO2 nanowires and chitosan-modified glassy carbon electrodes (Bai et al., 2009).
properties
Product Name |
Cysteinate(2-) |
|---|---|
Molecular Formula |
C3H5NO2S-2 |
Molecular Weight |
119.14 g/mol |
IUPAC Name |
2-amino-3-sulfidopropanoate |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2 |
InChI Key |
XUJNEKJLAYXESH-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])N)[S-] |
Canonical SMILES |
C(C(C(=O)[O-])N)[S-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



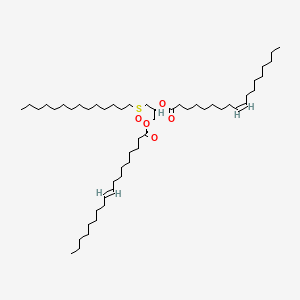
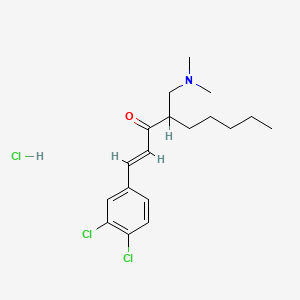

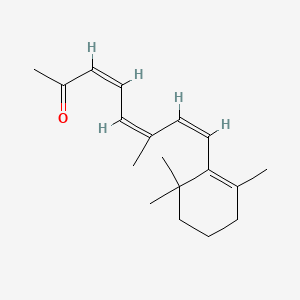

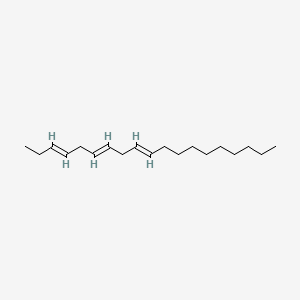
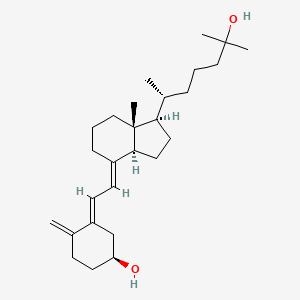

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)

